molecular formula C16H20BrN3O12P2 B10779855 [(2R,3S,4R,5R)-5-[4-[(3-bromophenyl)methoxyamino]-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

[(2R,3S,4R,5R)-5-[4-[(3-bromophenyl)methoxyamino]-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Cat. No.: B10779855
M. Wt: 588.19 g/mol
InChI Key: FGMXILSWRVITJV-NMFUWQPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHEMBL3220046 is a chemical compound listed in the ChEMBL database, which is a repository of bioactive molecules with drug-like properties. This compound has been studied for its interactions with various biological targets, making it a subject of interest in the fields of medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like CHEMBL3220046 usually involve large-scale chemical synthesis using automated reactors. These methods are designed to maximize yield and purity while minimizing cost and environmental impact. Common techniques include continuous flow synthesis and the use of high-throughput screening to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

CHEMBL3220046 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific functional groups present in CHEMBL3220046 and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of CHEMBL3220046 involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of CHEMBL3220046 .

Comparison with Similar Compounds

Similar Compounds

    CHEMBL3220047: A structurally similar compound with slight variations in functional groups.

    CHEMBL3220048: Another related compound with different substituents on the core structure.

Uniqueness

CHEMBL3220046 is unique due to its specific functional groups and molecular structure, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H20BrN3O12P2

Molecular Weight

588.19 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[4-[(3-bromophenyl)methoxyamino]-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C16H20BrN3O12P2/c17-10-3-1-2-9(6-10)7-29-19-12-4-5-20(16(23)18-12)15-14(22)13(21)11(31-15)8-30-34(27,28)32-33(24,25)26/h1-6,11,13-15,21-22H,7-8H2,(H,27,28)(H,18,19,23)(H2,24,25,26)/t11-,13-,14-,15-/m1/s1

InChI Key

FGMXILSWRVITJV-NMFUWQPSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)CONC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)CONC2=NC(=O)N(C=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.